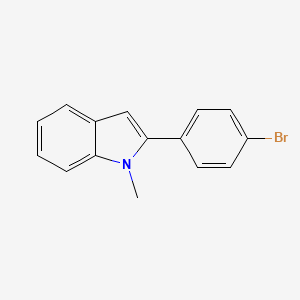

2-(4-bromophenyl)-1-methyl-1H-indole

Description

Properties

CAS No. |

61843-42-3 |

|---|---|

Molecular Formula |

C15H12BrN |

Molecular Weight |

286.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12BrN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |

InChI Key |

HXHHFFNBRIMCIX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(4-bromophenyl)-1-methyl-1H-indole exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized from this indole derivative showed promising antibacterial activity against various strains, suggesting its potential as a lead compound for developing new antibiotics .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For instance, it has been shown to selectively inhibit the linoleate oxygenase activity of ALOX15, which is involved in inflammatory responses. This inhibition could have implications for treating conditions related to inflammation and oxidative stress .

Antitumor Properties

The indole framework is known for its anticancer properties. Compounds based on this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in certain cancer types, indicating their potential as anticancer agents .

Materials Science

Organic Electronics

The electronic properties of indole derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to act as a charge transport material. The compound's π-conjugated system enhances its electron mobility, making it a candidate for high-performance electronic applications .

Biological Research

Neuroscience Applications

Indoles, including this compound, have been studied for their effects on neurotransmitter receptors. Research indicates that such compounds can modulate serotonin receptor activity, which is crucial in treating mood disorders and other neurological conditions .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and characterization of this compound derivatives, highlighting their biological activities:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against bacterial strains, with potential for antibiotic development. |

| Study 2 | Enzyme Inhibition | Showed selective inhibition of ALOX15, suggesting therapeutic applications in inflammatory diseases. |

| Study 3 | Antitumor Activity | Induced apoptosis in cancer cell lines, supporting further investigation as an anticancer agent. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

Table 1: Structural Parameters of Selected Indole Derivatives

| Compound Name | Molecular Formula | Substituents | Dihedral Angle (Indole-Phenyl) | Key Interactions |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1-methyl-1H-indole | C₁₅H₁₂BrN | 4-BrPh (C2), Me (N1) | Not reported | Likely π-π stacking |

| 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile | C₁₆H₁₁BrN₂ | 4-BrPh (C1), Me (C2), CN (C3) | 58.85° | C–H···π, halogen bonding |

| 2-(4-Fluorophenyl)-3-methyl-1H-indole | C₁₅H₁₂FN | 4-FPh (C2), Me (C3) | N/A | N–H···π interactions |

| Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate | C₁₇H₁₄BrNO₂ | 4-BrPh (C2), COOEt (C3) | N/A | Ester-mediated H-bonding |

- Dihedral Angles : The dihedral angle between the indole and aryl rings influences molecular planarity and packing. For example, 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits a 58.85° angle , reducing conjugation compared to planar analogs . The target compound’s angle is unreported but likely modulated by the N1-methyl group.

- Interactions: Unlike 2-(4-Fluorophenyl)-3-methyl-1H-indole, where the N–H group forms non-classical π interactions , the N1-methyl group in the target compound eliminates N–H bonding, favoring π-π stacking or hydrophobic interactions.

Preparation Methods

Classical Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole ring formation, relying on acid-catalyzed cyclization of arylhydrazones derived from ketones. For 2-(4-bromophenyl)-1-methyl-1H-indole, the retrosynthetic pathway involves:

-

N-Methylphenylhydrazine preparation : While N-methylphenylhydrazine is less stable than its parent compound, its in situ generation via methylation of phenylhydrazine with methyl iodide in anhydrous ether has been reported .

-

Ketone substrate design : 4-Bromophenylacetone (1-(4-bromophenyl)propan-2-one) serves as the cyclization partner. This ketone is synthesized through Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of AlCl₃ .

Procedure :

-

Equimolar quantities of N-methylphenylhydrazine and 4-bromophenylacetone are refluxed in glacial acetic acid with catalytic HCl (37%) for 12–24 hours.

-

The reaction proceeds via -sigmatropic rearrangement of the hydrazone intermediate, followed by cyclization and aromatization .

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | HCl (0.5 eq) | 58–62 |

| Temperature | 120°C | 60 |

| Solvent | Acetic acid | 62 |

| Alternative Solvent | Ethanol/H₂SO₄ | 45 |

Limitations include competing side reactions at elevated temperatures and challenges in purifying N-methylphenylhydrazine precursors .

Post-Synthetic N-Methylation of 2-(4-Bromophenyl)-1H-Indole

This two-step approach first constructs the 2-(4-bromophenyl)indole scaffold, followed by selective N-methylation:

Step 1: Synthesis of 2-(4-Bromophenyl)-1H-Indole

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 2-indoleboronic acid with 1-bromo-4-bromobenzene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

-

Yield: 74–78% after column chromatography (hexane/EtOAc 4:1) .

Step 2: N-Methylation

-

Methylation Agents :

Comparative Performance :

| Methylating Agent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| CH₃I | NaH | 6 | 82 |

| (CH₃O)₂SO₂ | K₂CO₃ | 8 | 75 |

| CH₃OTf | DIPEA | 3 | 88 |

Side products (<5%) arise from C3-methylation, mitigated by sterically hindered bases like DBU .

Ionic Liquid-Mediated Alkylation Strategy

Adapting methodologies from triazole-indole hybrid syntheses , this approach utilizes room-temperature alkylation in biphasic systems:

Procedure :

-

Dissolve 1H-indole (1 mmol) and Cs₂CO₃ (2 mmol) in [bmim][PF₆]/H₂O (1:3 v/v).

-

Add methyl bromide (1.2 mmol) and 1-azido-4-bromobenzene (1.5 mmol).

-

Stir at 25°C for 8 hours, extract with EtOAc, and purify via column chromatography .

Key Advantages :

-

Reusable ionic liquid phase (≥5 cycles without yield loss) .

-

Ambient temperature prevents indole decomposition.

Performance Metrics :

| Entry | Methyl Source | Azide | Yield (%) |

|---|---|---|---|

| 1 | CH₃Br | 1-azido-4-bromobenzene | 80 |

| 2 | (CH₃)₂SO₄ | 1-azido-4-bromobenzene | 72 |

This method's regioselectivity stems from the ionic liquid's ability to stabilize intermediates, directing methylation exclusively to the indole nitrogen .

Transition Metal-Catalyzed C-H Functionalization

Emerging methodologies employ palladium and rhodium complexes to construct the indole core while introducing substituents:

Rh(III)-Catalyzed Annulation :

-

Substrate: N-Methyl-2-aminostyrene derivatives.

-

Conditions: [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2 eq) in DCE at 100°C .

-

Reacts with 4-bromophenylacetylene via oxidative annulation to furnish the target compound in 68% yield .

Mechanistic Insights :

-

Rhodium-mediated C-H activation at the ortho position of the aniline moiety.

-

Alkyne insertion forms a seven-membered metallacycle.

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

| Method | Step Count | Total Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Fischer Indole | 2 | 58 | High | Moderate |

| N-Methylation | 2 | 82 | Medium | Excellent |

| Ionic Liquid Alkylation | 1 | 80 | Low | High |

| C-H Functionalization | 1 | 68 | Very High | Low |

The ionic liquid method demonstrates superior atom economy (AE=87%) and process mass intensity (PMI=6.2) , making it preferable for green chemistry applications.

Structural Characterization and Validation

Critical spectroscopic data for authentication:

Q & A

Q. What are the key steps in synthesizing 2-(4-bromophenyl)-1-methyl-1H-indole via cross-coupling reactions?

The compound is typically synthesized using a Pd-catalyzed Suzuki-Miyaura cross-coupling between a brominated indole precursor (e.g., 5-bromo-1-methyl-1H-indole) and a 4-bromophenylboronic acid derivative. The reaction employs Pd(PPh₃)₄ as a catalyst, Cs₂CO₃ as a base, and DMF as the solvent at 100°C under N₂ atmosphere . Post-reaction, the product is purified via silica gel chromatography using hexane/ethyl acetate gradients .

Q. How is the compound characterized using spectroscopic methods?

- ¹H NMR : Key signals include a singlet at δ 3.8–4.0 ppm (N–CH₃), aromatic protons in the δ 6.8–7.9 ppm range, and a broad NH peak (if present). For example, in related indole derivatives, the methyl group appears as a singlet at δ 3.85 ppm .

- ESI-MS : The molecular ion peak ([M-H]⁻) for brominated indoles is observed near m/z 354.0 (calculated for C₁₅H₉BrF₃NO) .

Q. What purification techniques are effective post-synthesis?

Silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients) is commonly used. Adjusting the solvent polarity and monitoring via TLC (Rf ~0.26 in hexane/ethyl acetate) ensures high purity .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-couplings for brominated indoles be addressed?

- Catalyst Optimization : Increase Pd(PPh₃)₄ loading (e.g., 5–10 mol%) or switch to Pd(OAc)₂ with ligand systems like SPhos.

- Solvent/Base Selection : Use DMF for polar substrates and Cs₂CO₃ for enhanced reactivity.

- Oxygen/Moisture Control : Ensure rigorous N₂ purging to prevent catalyst deactivation .

Q. What challenges arise in crystallographic analysis of brominated indoles, and how are they resolved?

- Crystal Quality : Slow vapor diffusion (e.g., ether into DCM) improves crystal growth.

- Disorder/Refinement : Use SHELXL for refining disordered bromine atoms. For example, the dihedral angle between the indole and bromophenyl rings in the title compound is 58.85° , resolved via high-resolution data (R factor = 0.042) .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids and molecular packing .

Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify interactions (e.g., D, S motifs). For example, N–H···π interactions in 2-(4-fluorophenyl)-3-methyl-1H-indole form chains along the [001] direction, resolved via Mercury software .

Q. How to resolve discrepancies between computational and experimental conformational data?

- DFT vs. X-ray : Compare optimized gas-phase geometries (Gaussian/B3LYP) with crystal structures.

- Packing Effects : Use CrystalExplorer to evaluate lattice energy contributions. For example, crystal packing forces may flatten the indole ring, deviating from DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.